molecular formula C11H9ClN4O2 B13956403 6-chloro-3-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine CAS No. 1044772-67-9

6-chloro-3-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine

Cat. No.: B13956403
CAS No.: 1044772-67-9
M. Wt: 264.67 g/mol
InChI Key: HPAIVORYFKEOBT-UHFFFAOYSA-N
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Description

6-chloro-3-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C11H9ClN4O2. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals . It is characterized by the presence of a chloro group, a nitro group, and a pyridin-4-ylmethyl group attached to a pyridin-2-amine core.

Preparation Methods

The synthesis of 6-chloro-3-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. In this process, a chloro group is introduced into the pyridine ring, followed by the nitration of the compound to introduce the nitro group . . Industrial production methods may involve similar steps but are optimized for large-scale production.

Chemical Reactions Analysis

6-chloro-3-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-chloro-3-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. For example, it has been studied as a potential kinase inhibitor, where it binds to the active site of the kinase enzyme, inhibiting its activity . The compound’s effects are mediated through its interactions with various molecular pathways, depending on the specific application.

Comparison with Similar Compounds

6-chloro-3-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1044772-67-9

Molecular Formula

C11H9ClN4O2

Molecular Weight

264.67 g/mol

IUPAC Name

6-chloro-3-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C11H9ClN4O2/c12-10-2-1-9(16(17)18)11(15-10)14-7-8-3-5-13-6-4-8/h1-6H,7H2,(H,14,15)

InChI Key

HPAIVORYFKEOBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])NCC2=CC=NC=C2)Cl

Origin of Product

United States

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